![molecular formula C9H14FN3O4S B1440166 1-(4-Fluorobenzyl)-1-methylguanidine sulfate CAS No. 1185037-72-2](/img/structure/B1440166.png)
1-(4-Fluorobenzyl)-1-methylguanidine sulfate
Overview
Description
1-(4-Fluorobenzyl)-1-methylguanidine sulfate, also known as 4-fluoro-N-methyl-benzylguanidine sulfate, is a synthetic organic compound commonly used in scientific research. It is a white powder that is slightly soluble in water and has a molecular weight of 284.3 g/mol. This compound has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
Scientific Research Applications
Neuroblastoma Imaging and Therapy
1-(4-Fluorobenzyl)-1-methylguanidine sulfate is structurally related to compounds used in neuroblastoma diagnosis and treatment, such as m-iodobenzylguanidine (MIBG). It can be transported into tumor cells via the neuronal norepinephrine transporter, a characteristic expressed in almost all neuroblastoma cells. This makes it potentially useful for imaging and targeting neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).
Human Immunodeficiency Virus (HIV) Inhibitors
Studies on potent HIV integrase inhibitors have utilized derivatives of this compound for metabolic and disposition investigations. Such compounds are significant in drug discovery, aiding in the selection and development of HIV treatment candidates (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
Cardiac Adrenergic Function Studies
This compound has been used in the synthesis of radioligands for studying cardiac adrenergic neurons. Its analogs, when labeled with radioactive isotopes, help in assessing cardiac adrenergic function, contributing to a better understanding of heart diseases (Samnick, Scheuer, Münks, El-Gibaly, Menger, & Kirsch, 2004).
Monoamine Oxidase Inhibitors
4-Methoxybenzylguanidine and its sulfate, compounds related to this compound, have been studied as monoamine oxidase (MAO) inhibitors. These are significant in the context of neurological research and potential treatments for diseases related to neurotransmitter regulation (Ovsepyan, Akopyan, Safrazbekyan, Sukasyan, Arzanunts, Sarkisyan, Engoyan, Karapetyan, & Struchkov, 1998).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors in the body .
Mode of Action
The specifics of these interactions and the resulting changes would depend on the nature of the targets .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on their adme properties .
Result of Action
The compound’s interaction with its targets would likely lead to changes at the molecular and cellular levels .
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-2-4-8(10)5-3-7;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFLVPMYGHXGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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